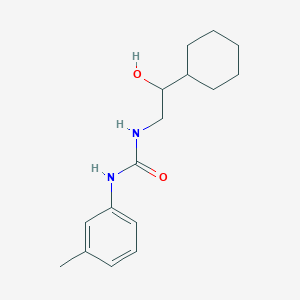

![molecular formula C19H14F3N3O4S B2353817 2-(2-((difluoromethyl)sulfonyl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034414-10-1](/img/structure/B2353817.png)

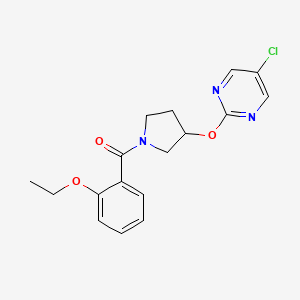

2-(2-((difluoromethyl)sulfonyl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule with multiple functional groups, including a difluoromethylsulfonyl group and a dipyridopyrimidinone group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For instance, the difluoromethylsulfonyl group could potentially undergo various reactions, such as nucleophilic substitution or elimination .Applications De Recherche Scientifique

Herbicidal Applications

A study by Hamprecht et al. (1999) explored new fluoromethyl-triazines and difluoromethyl-benzenesulfonamide moieties for selective post-emergence herbicides in cotton and wheat. This research highlights the application of difluoromethyl compounds in agricultural contexts for weed control, showcasing their potential in herbicide development (Hamprecht, Mayer, Westphalen, & Walter, 1999).

Medical Imaging and Diagnostic Applications

Turkman, Gelovani, and Alauddin (2010) developed a method for direct fluorination of pyrimidine nucleosides, exemplified by the synthesis of [18F]-FMAU. This technique is significant for producing radiolabeled nucleoside analogs, which are crucial in medical imaging and diagnostic applications (Turkman, Gelovani, & Alauddin, 2010).

Antifolate and Antitumor Applications

Gangjee et al. (2007) synthesized classical and nonclassical antifolates with pyrimidine scaffolds, demonstrating their potential as dihydrofolate reductase inhibitors and antitumor agents. These compounds are particularly relevant for targeting pathogens causing opportunistic infections in immunocompromised patients (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

Antiviral and Antimicrobial Applications

Shortnacy-Fowler et al. (1999) explored the synthesis of nucleosides with pyrimidine scaffolds, revealing their potential in combating human cytomegalovirus and hepatitis B virus. These findings suggest the relevance of such compounds in antiviral and antimicrobial research (Shortnacy-Fowler, Tiwari, Montgomery, Buckheit, Secrist, & Seela, 1999).

Dual Inhibitor Applications

Gangjee et al. (2008) synthesized thieno[2,3-d]pyrimidine analogs, exhibiting dual inhibition of thymidylate synthase and dihydrofolate reductase. This dual inhibition property is crucial for developing potent therapeutics against various diseases, including cancer (Gangjee, Qiu, Li, & Kisliuk, 2008).

Material Science Applications

Zhang et al. (2007) synthesized new aromatic polyimides from diamine monomers containing pyrimidine and fluorine, demonstrating their applications in material science, particularly in creating materials with excellent solubility and thermal stability (Zhang, Li, Wang, Zhao, Shao, & Ma, 2007).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

5-[2-(difluoromethylsulfonyl)benzoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O4S/c20-11-5-6-16-23-14-7-8-24(10-13(14)18(27)25(16)9-11)17(26)12-3-1-2-4-15(12)30(28,29)19(21)22/h1-6,9,19H,7-8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMSBWGXNQBOIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CC=CC=C4S(=O)(=O)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2353734.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)

![7-[(2-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)

![4-{[1-{2-[(2,3-dimethoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-propylcyclohexanecarboxamide](/img/structure/B2353744.png)

![6-Chloro-2-[5-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2353751.png)

![2-{[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2353752.png)

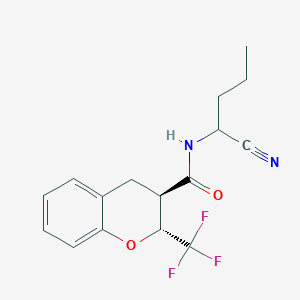

![2-({4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2353755.png)

![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2353756.png)